molecular formula C14H13ClFN3O B4861429 N-(3-CHLORO-4-FLUOROPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA

N-(3-CHLORO-4-FLUOROPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA

Cat. No.: B4861429
M. Wt: 293.72 g/mol
InChI Key: OHNCFUMLNAPMFW-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA is a synthetic organic compound characterized by the presence of a chlorinated and fluorinated phenyl ring, a pyridyl group, and a urea linkage

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(1-pyridin-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O/c1-9(10-3-2-6-17-8-10)18-14(20)19-11-4-5-13(16)12(15)7-11/h2-9H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNCFUMLNAPMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA typically involves the reaction of 3-chloro-4-fluoroaniline with 1-(3-pyridyl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of N-(3-CHLORO-4-FLUOROPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated and fluorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLORO-4-FLUOROPHENYL)-N’-[1-(3-PYRIDYL)ETHYL]UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a pyridyl group and a urea linkage differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CHLORO-4-FLUOROPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA
Reactant of Route 2
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N-(3-CHLORO-4-FLUOROPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA

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